molecular formula C12H20FN3O B12630305 (3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol CAS No. 921206-70-4

(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol

Cat. No.: B12630305
CAS No.: 921206-70-4
M. Wt: 241.31 g/mol
InChI Key: LAXWLIGRGYKPDW-RGURZIINSA-N
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Description

(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol is a compound that features a fluoropyridine moiety, an amino group, and a heptanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluoropyridines is the Umemoto reaction, which involves the use of fluorinating agents such as Selectfluor . The synthesis may also involve nucleophilic substitution reactions, where the fluorine atom is introduced into the pyridine ring .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol is unique due to its specific combination of a fluoropyridine moiety, an amino group, and a heptanol chain. This combination imparts unique chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

921206-70-4

Molecular Formula

C12H20FN3O

Molecular Weight

241.31 g/mol

IUPAC Name

(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol

InChI

InChI=1S/C12H20FN3O/c1-2-3-5-9(14)10(17)8-15-12-7-4-6-11(13)16-12/h4,6-7,9-10,17H,2-3,5,8,14H2,1H3,(H,15,16)/t9-,10?/m0/s1

InChI Key

LAXWLIGRGYKPDW-RGURZIINSA-N

Isomeric SMILES

CCCC[C@@H](C(CNC1=NC(=CC=C1)F)O)N

Canonical SMILES

CCCCC(C(CNC1=NC(=CC=C1)F)O)N

Origin of Product

United States

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